REACTION_CXSMILES
|
[CH:1]1([N:9]=[C:10]=[S:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CCOC(C)=O.CCCCCC.CC#[N:26]>>[CH:1]1([NH:9][C:10]([NH2:26])=[S:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCC1)N=C=S
|
Name
|
15N NH4OH
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
EtOAc hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 50 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water (25 ml) and brine (aqueous saturated NaCl) (3×25 ml ea.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica gel, 3/7 EtOAc/hexane)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCC1)NC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.25 g | |
YIELD: PERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |